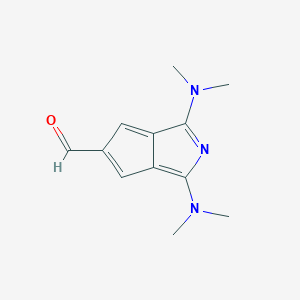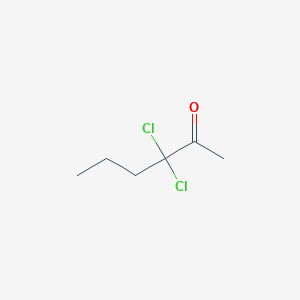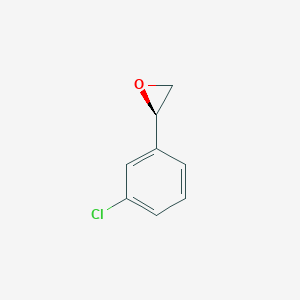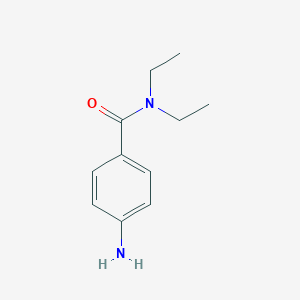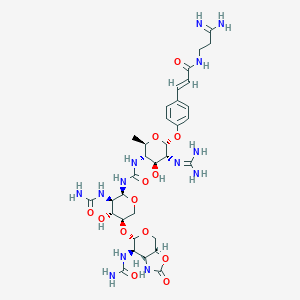
Coumamidine gamma2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumamidine gamma2, also known as CG2, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CG2 belongs to the coumarin family and is a derivative of coumarin. The compound has a unique structure that makes it an attractive candidate for various scientific studies.
Mécanisme D'action
The mechanism of action of Coumamidine gamma2 is complex and varies depending on the specific application. In anticancer studies, Coumamidine gamma2 induces apoptosis in cancer cells by activating the mitochondrial pathway. Inhibition of acetylcholinesterase activity by Coumamidine gamma2 is due to its ability to bind to the enzyme's active site, preventing the breakdown of acetylcholine. In Alzheimer's disease studies, Coumamidine gamma2 has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
Effets Biochimiques Et Physiologiques
Coumamidine gamma2 has several biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit acetylcholinesterase activity, and reduce the formation of amyloid beta plaques. In addition, Coumamidine gamma2 has been shown to have antioxidant properties and can scavenge free radicals, reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Coumamidine gamma2 has several advantages in laboratory experiments, including its ease of synthesis and purification, as well as its unique structure, which makes it an attractive candidate for various studies. However, Coumamidine gamma2 also has limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for Coumamidine gamma2 research, including its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, Coumamidine gamma2's ability to inhibit acetylcholinesterase activity makes it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease. Further studies are needed to fully understand the potential of Coumamidine gamma2 in these applications.
Méthodes De Synthèse
Coumamidine gamma2 can be synthesized using several methods, including the Knoevenagel condensation reaction, which involves the reaction between coumarin and malononitrile in the presence of a base. Another method involves the reaction between coumarin and ethyl cyanoacetate in the presence of a base. These methods result in the formation of Coumamidine gamma2, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
Coumamidine gamma2 has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Coumamidine gamma2 has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In biochemistry, Coumamidine gamma2 has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. In pharmacology, Coumamidine gamma2 has been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
121634-34-2 |
|---|---|
Nom du produit |
Coumamidine gamma2 |
Formule moléculaire |
C33H49N13O13 |
Poids moléculaire |
835.8 g/mol |
Nom IUPAC |
(E)-3-[4-[(2R,3R,4S,5S,6R)-5-[[(2S,3R,4R,5R)-5-[[(3aS,6S,7R,7aR)-7-(carbamoylamino)-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-3-(carbamoylamino)-4-hydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]-N-(3-amino-3-iminopropyl)prop-2-enamide |
InChI |
InChI=1S/C33H49N13O13/c1-12-19(25(49)23(41-29(36)37)28(56-12)57-14-5-2-13(3-6-14)4-7-18(47)40-9-8-17(34)35)44-32(52)46-26-22(43-31(39)51)24(48)16(11-54-26)58-27-21(42-30(38)50)20-15(10-55-27)59-33(53)45-20/h2-7,12,15-16,19-28,48-49H,8-11H2,1H3,(H3,34,35)(H,40,47)(H,45,53)(H4,36,37,41)(H3,38,42,50)(H3,39,43,51)(H2,44,46,52)/b7-4+/t12-,15-,16-,19-,20+,21-,22-,23-,24+,25+,26+,27+,28-/m1/s1 |
Clé InChI |
XISLFTSSEBTNHP-GMIPSNDFSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@@H]5[C@@H](CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N |
SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N |
SMILES canonique |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N |
Synonymes |
coumamidine gamma(2) coumamidine gamma2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



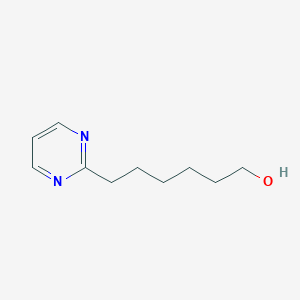

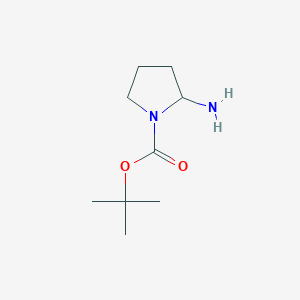
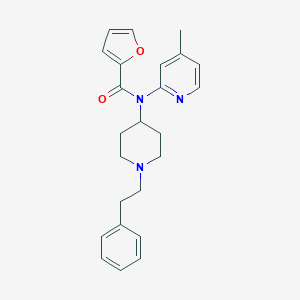
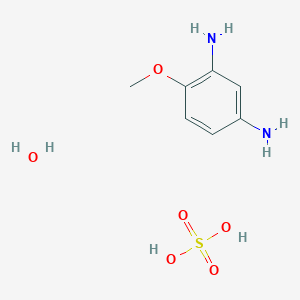
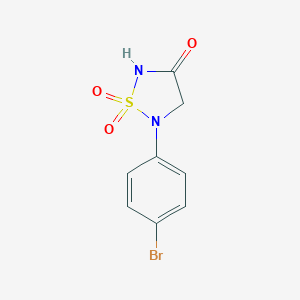

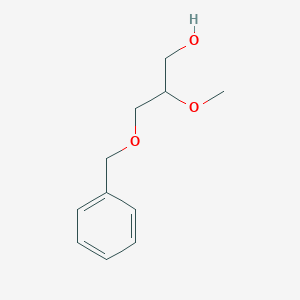
![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)
